molecular formula C59H80N6O15S B12367592 mgc(3Me)FDA

mgc(3Me)FDA

Cat. No.: B12367592
M. Wt: 1145.4 g/mol
InChI Key: NXVIWVAUVBGRLR-GTMCEHENSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of mgc(3Me)FDA involves the modification of fluorescein diacetate with a cell-permeable N-myristoylated Gly-Cys dipeptide motif. The process includes the following steps:

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the same synthetic routes and reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound’s effectiveness as a Golgi apparatus-selective fluorescent probe .

Properties

Molecular Formula

C59H80N6O15S

Molecular Weight

1145.4 g/mol

IUPAC Name

[6'-acetyloxy-5-[[(5S)-6-amino-5-[[2-[2-[2-[methyl-[(2R)-2-[methyl-[2-[methyl(tetradecanoyl)amino]acetyl]amino]-3-sulfanylpropanoyl]amino]ethoxy]ethoxy]acetyl]amino]-6-oxohexyl]carbamoyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate

InChI

InChI=1S/C59H80N6O15S/c1-7-8-9-10-11-12-13-14-15-16-17-21-53(69)64(5)36-54(70)65(6)49(38-81)57(73)63(4)29-30-75-31-32-76-37-52(68)62-48(55(60)71)20-18-19-28-61-56(72)41-22-25-45-44(33-41)58(74)80-59(45)46-26-23-42(77-39(2)66)34-50(46)79-51-35-43(78-40(3)67)24-27-47(51)59/h22-27,33-35,48-49,81H,7-21,28-32,36-38H2,1-6H3,(H2,60,71)(H,61,72)(H,62,68)/t48-,49-/m0/s1

InChI Key

NXVIWVAUVBGRLR-GTMCEHENSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N(C)CC(=O)N(C)[C@@H](CS)C(=O)N(C)CCOCCOCC(=O)N[C@@H](CCCCNC(=O)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)OC(=O)C)OC5=C3C=CC(=C5)OC(=O)C)OC2=O)C(=O)N

Canonical SMILES

CCCCCCCCCCCCCC(=O)N(C)CC(=O)N(C)C(CS)C(=O)N(C)CCOCCOCC(=O)NC(CCCCNC(=O)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)OC(=O)C)OC5=C3C=CC(=C5)OC(=O)C)OC2=O)C(=O)N

Origin of Product

United States

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